molecular formula C12H11N5S B2970976 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2415487-66-8

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Cat. No.: B2970976
CAS No.: 2415487-66-8
M. Wt: 257.32
InChI Key: PELDPFQBJPWJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of triazole, azetidine, and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multi-step reactions. One common approach is the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the formation of the azetidine ring and subsequent attachment to the benzothiazole moiety. The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The triazole and benzothiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Azetidine derivatives: Studied for their potential therapeutic applications.

    Benzothiazole derivatives: Widely used in medicinal chemistry for their biological properties.

Properties

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c1-2-4-11-10(3-1)15-12(18-11)16-7-9(8-16)17-13-5-6-14-17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDPFQBJPWJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.